![molecular formula C16H22N6O2 B2443528 1-allyl-7-butyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 923436-03-7](/img/structure/B2443528.png)
1-allyl-7-butyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-allyl-7-butyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a synthetically derived organic compound. It is characterized by its complex molecular structure which includes a purine core, commonly found in many biochemical substances like nucleotides and vitamins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-7-butyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione generally involves a multi-step process:
Starting from a substituted guanine derivative.
Introducing the triazino group through a cyclization reaction under controlled acidic conditions.
Alkylation steps for incorporating the allyl and butyl groups using appropriate alkyl halides and bases.
Industrial Production Methods
On an industrial scale, the synthesis of this compound is achieved by optimizing the reaction conditions for higher yield and purity, such as:
Continuous flow synthesis to ensure steady supply and reduce by-products.
Use of robust catalysts to expedite the alkylation processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, potentially at the allyl group, using agents like potassium permanganate.
Reduction: : Reduction could occur at the nitrogenous sites, often using hydrogenation techniques with palladium catalysts.
Substitution: : Nucleophilic substitution is common, particularly at the halide-linked sites during the synthesis steps.
Common Reagents and Conditions
Strong bases like sodium hydride or potassium tert-butoxide.
Organic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Catalysts for specific reactions, such as palladium for hydrogenation or copper for cyclization.
Major Products
Oxidative reactions might yield various oxygenated derivatives.
Reduction typically results in the saturated versions of the parent compound.
Substitution could introduce different alkyl or functional groups depending on the reagents used.
Scientific Research Applications
Chemistry
Employed in studying synthetic pathways and reaction mechanisms.
Used as a reference compound for the development of similar synthetic molecules.
Biology and Medicine
Investigated for antiviral and anticancer properties due to its structural similarity to biologically active purines.
Industry
Utilized in the synthesis of advanced materials.
Component in the formulation of certain agrochemicals and dyes.
Mechanism of Action
The primary mechanism by which 1-allyl-7-butyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione exerts its effects involves:
Binding to specific molecular targets such as enzymes or receptors.
Interfering with biological pathways, potentially by mimicking or inhibiting natural purines.
Molecular Targets and Pathways
Enzymatic targets might include purine metabolic pathways.
Potential pathways affected could involve DNA synthesis or repair mechanisms, given the purine structure.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-butyl-7-ethylpurine-2,6-dione: : Also possesses an alkylated purine core.
1,3,7-trimethylpurine-2,6-dione (Caffeine): : Shares structural features with different functional groups.
Unique Features
The specific combination of the allyl, butyl, and triazino groups in 1-allyl-7-butyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione provides unique chemical reactivity and biological activity.
Enhanced stability and reactivity compared to simpler purine derivatives due to the extended aromatic system and nitrogen configuration.
This compound serves as a fascinating example of how synthetic organic chemistry can expand the functionality and application of naturally derived molecular frameworks.
Properties
IUPAC Name |
7-butyl-3,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-5-7-9-20-14(23)12-13(19(4)16(20)24)17-15-21(12)10-11(3)18-22(15)8-6-2/h6H,2,5,7-10H2,1,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTZTSUUGVETHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2CC(=NN3CC=C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
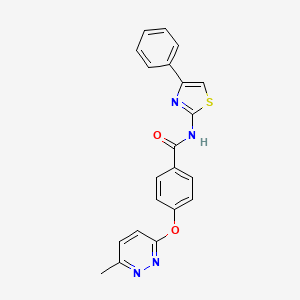
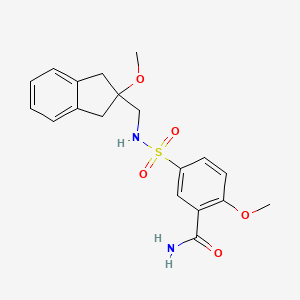
![N-Methyl-N-[3-(3-methyl-2-oxoquinoxalin-1-yl)propyl]prop-2-ynamide](/img/structure/B2443451.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(9H-fluoren-2-yl)piperidine-4-carboxamide](/img/structure/B2443453.png)
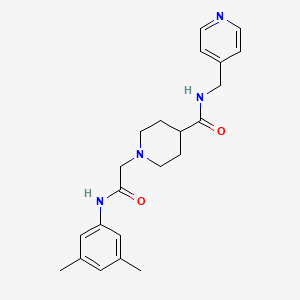

![ethyl 5-acetyl-2-(4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}butanamido)-4-methylthiophene-3-carboxylate](/img/structure/B2443460.png)
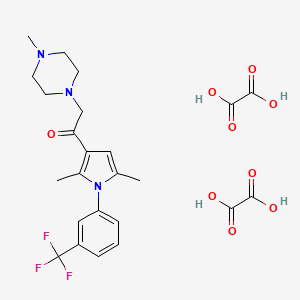
![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2443462.png)
![N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B2443464.png)
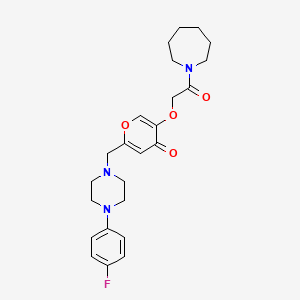
![3-(4-chlorophenyl)-2-cyano-n-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B2443466.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide](/img/structure/B2443467.png)
![2-[(Chloromethoxy)methyl]oxolane](/img/structure/B2443468.png)
